molecular formula C7H9BO4 B1321528 3-Hydroxy-4-methoxyphenylboronic acid CAS No. 622864-48-6

3-Hydroxy-4-methoxyphenylboronic acid

Cat. No.: B1321528
CAS No.: 622864-48-6
M. Wt: 167.96 g/mol
InChI Key: YOPHDOOHKDJUAM-UHFFFAOYSA-N
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Description

Evolution of Boronic Acids in Organic Synthesis and Beyond

The utility of boronic acids in organic synthesis has expanded dramatically since their initial discovery. A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds between organoboron compounds and organic halides. scribd.comwhiterose.ac.uk This reaction has become a mainstay in academic and industrial laboratories for the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. avantorsciences.com Beyond cross-coupling reactions, boronic acids have found applications as catalysts, protecting groups for diols, and in the development of sensors and bioconjugates, showcasing their remarkable versatility. ukzn.ac.zasigmaaldrich.comwipo.int

Significance of Substituted Phenylboronic Acids in Advanced Chemical Science

Within the broader family of boronic acids, substituted phenylboronic acids are of particular importance. The nature and position of substituents on the phenyl ring can profoundly influence the electronic and steric properties of the boronic acid, thereby tuning its reactivity and enabling a wide range of chemical transformations. researchgate.net These compounds are crucial building blocks in the synthesis of complex organic molecules, including natural products, polymers, and pharmaceuticals. The ability to introduce specific functional groups onto the phenyl ring allows for the precise construction of target molecules with desired properties, making substituted phenylboronic acids invaluable in fields ranging from drug discovery to materials science.

Scope and Focus of Academic Inquiry on 3-Hydroxy-4-methoxyphenylboronic Acid

Academic inquiry into this compound is centered on its utility as a versatile building block in organic synthesis. The presence of both a hydroxyl and a methoxy (B1213986) group on the phenyl ring, in addition to the boronic acid functionality, provides multiple points for chemical modification and imparts unique electronic properties to the molecule. Research has particularly focused on its application in palladium-catalyzed cross-coupling reactions to create complex biaryl structures, which are common motifs in biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a valuable reagent for accessing particular molecular architectures that are of interest in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉BO₄
Molecular Weight167.96 g/mol
CAS Number622864-48-6
AppearanceSolid
SMILESCOc1ccc(cc1O)B(O)O
InChI1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHDOOHKDJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621111
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622864-48-6
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Profile of 3 Hydroxy 4 Methoxyphenylboronic Acid

The preparation of 3-Hydroxy-4-methoxyphenylboronic acid is a critical aspect of its utility, and a recent patent has shed light on a potential scaled-up production method. This process involves the debenzylation and subsequent boronation of a bromobenzene (B47551) precursor. researchgate.net Following its synthesis, the compound is then available for a variety of chemical reactions. A notable application is its reaction with acrolein in the presence of a rhodium catalyst and an alkali to produce 3-hydroxy-4-methoxy-beta-propyl-benzeneboronic acid.

Fundamental Reactivity and Mechanistic Investigations of Arylboronic Acids

Lewis Acidity and Equilibrium States of Boronic Acids in Solution

Arylboronic acids, including 3-Hydroxy-4-methoxyphenylboronic acid, are defined by a boron atom with a vacant p-orbital, making them effective Lewis acids. scispace.com In aqueous solutions, the boron atom is typically sp2-hybridized with a trigonal planar geometry. scispace.com This configuration allows the boronic acid to act as a Lewis acid, accepting a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion. nih.gov

This interaction establishes a pH-dependent equilibrium between the neutral, trigonal form (R-B(OH)₂) and an anionic, tetrahedral boronate species (R-B(OH)₃⁻). nih.govmdpi.com At physiological pH, the uncharged trigonal form is generally predominant. nih.gov However, in more basic solutions where the pH exceeds the boronic acid's pKa, the equilibrium shifts towards the formation of the tetrahedral boronate anion. nih.gov The pKa values for most arylboronic acids fall within the range of 4 to 10. nih.gov

Table 1: Equilibrium of Arylboronic Acid in Aqueous Solution

Form Boron Hybridization Geometry Charge Predominant pH
Trigonal Boronic Acid sp² Trigonal Planar Neutral < pKa

Reversible Covalent Bond Formation with Oxygen-Based Nucleophiles

A hallmark of boronic acid chemistry is the capacity to form reversible covalent bonds with molecules containing hydroxyl groups. wikipedia.org This dynamic covalent interaction is rapid and forms the basis for various applications in sensing and self-assembling materials. wikipedia.orgacs.org

Formation of Boronate Esters with Diols

Boronic acids readily react with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. acs.orgresearchgate.net This condensation reaction is reversible and results in the formation of stable five- or six-membered rings. acs.orgbath.ac.uk The formation of these cyclic esters is a key interaction for the recognition of saccharides and other polyol compounds. acs.org The stability of the resulting boronate ester is influenced by factors such as pH and the stereochemical arrangement of the diol. researchgate.netresearchgate.net The inherent acidity of the boronic acid is typically enhanced upon the formation of a cyclic boronate ester. acs.orgnih.gov

Interactions with Hydroxyl and Carboxyl Groups

Beyond the formation of cyclic esters with diols, boronic acids can also interact with individual hydroxyl and carboxyl groups. While interactions with simple alcohols occur, the formation of stable esters often requires specific conditions. Research has shown that boronic acids exhibit a particularly high affinity for α-hydroxycarboxylates. nih.gov This enhanced interaction is due to the chelation effect, where both the hydroxyl and carboxyl moieties of the guest molecule bind to the boron center. nih.gov This selective binding to α-hydroxycarboxylates and catechols is stronger compared to interactions with simple alkanediols or amino acids. nih.gov

Coordination Chemistry of the Boron Center

The boron atom in arylboronic acids can expand its coordination number from three to four upon interaction with Lewis bases. nih.gov The formation of the tetrahedral boronate anion in the presence of hydroxide is a primary example of this change in coordination. mdpi.com Furthermore, the boronate anion can act as a ligand in coordination chemistry. For instance, the three oxygen atoms of the tri-hydroxyborate anion can coordinate with metal cations, potentially acting as tridentate ligands to form coordination polymers. mdpi.com The boron center can also participate in the formation of four-coordinate organoboron complexes through reactions with bidentate ligands under basic conditions, involving a migration of the organic group. nih.gov

Influence of Substituents on Electronic and Steric Properties of Boronic Acids

The electronic and steric properties of the aryl ring significantly influence the reactivity of the boronic acid group. mdpi.com Substituents on the phenyl ring alter the electron density at the boron center, thereby modifying its Lewis acidity and pKa. nih.gov

In this compound, both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are located on the phenyl ring. Both are considered electron-donating groups through the mesomeric (resonance) effect. These groups increase the electron density on the aromatic ring and, consequently, on the boron atom. nih.gov This increased electron density reduces the electrophilicity of the boron center, making it a weaker Lewis acid. As a result, arylboronic acids with electron-donating substituents typically have higher pKa values compared to unsubstituted phenylboronic acid. nih.govmdpi.com For example, the pKa of p-methoxyphenylboronic acid is 9.24, which is higher than the 8.86 pKa of phenylboronic acid, demonstrating the effect of the electron-donating methoxy group. mdpi.comresearchgate.net Conversely, electron-withdrawing groups decrease the pKa by making the boron atom more electron-deficient and thus a stronger Lewis acid. nih.govmdpi.com

Steric effects from bulky substituents, particularly in the ortho position, can also play a role by hindering the approach of nucleophiles or affecting the geometry of boronate ester formation. mdpi.comresearchgate.net

Table 2: Effect of Substituents on the Acidity of Phenylboronic Acids

Compound Substituent Electronic Effect pKa Reference
p-Nitrophenylboronic acid -NO₂ (para) Electron-Withdrawing 7.23 researchgate.net
Phenylboronic acid -H Neutral 8.86 mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Phenylboronic acid
p-Methoxyphenylboronic acid

Applications in Catalysis and Reaction Development

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis leverages the Lewis acidic nature of the boron atom to activate substrates. This typically involves the formation of reactive intermediates that facilitate a variety of chemical transformations.

Electrophilic Activation of Carboxylic Acids, Alcohols, and Oximes

There is currently no specific research available that details the use of 3-Hydroxy-4-methoxyphenylboronic acid as a catalyst for the electrophilic activation of carboxylic acids, alcohols, or oximes. While arylboronic acids, in general, are studied for these purposes, specific findings related to this particular compound are not present in the surveyed literature.

Nucleophilic Activation via Polyol Complexation

The interaction of boronic acids with diols and polyols to form boronate esters is a well-known phenomenon. This interaction can enhance the nucleophilicity of the remaining groups on the boron atom. However, specific studies detailing the application of this compound in nucleophilic activation through polyol complexation are not documented.

Transition Metal-Free Catalysis Mediated by Boronic Acids

Transition-metal-free reactions are a significant area of green chemistry, and boronic acids can play a crucial role as catalysts or reagents in these processes. nih.govrsc.orgchemrxiv.org While general methodologies exist for metal-free couplings and other transformations using various boronic acids, specific examples and detailed studies employing this compound as a catalyst in this context could not be identified. Its primary role appears to be as a substrate in coupling reactions rather than as a metal-free catalyst itself.

Mechanistic Aspects of Boronic Acid-Promoted Reactions

Understanding the reaction mechanism is crucial for optimizing catalytic processes. Detailed mechanistic studies provide insights into the intermediates and transition states involved in a reaction. While general mechanisms for boronic acid-promoted reactions are widely discussed, specific mechanistic investigations focusing on reactions catalyzed by this compound are not available in the current body of scientific literature.

Asymmetric Catalysis Utilizing Chiral Boronic Acids

Chiral boronic acids are powerful tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules. nih.gov These catalysts are typically derived from precursor boronic acids through modification with chiral auxiliaries. However, there is no specific research detailing the synthesis of chiral catalysts derived from this compound or their application in asymmetric catalysis.

Conclusion

Palladium-Catalyzed Cross-Coupling Methods in Arylboronic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-boron bonds, providing reliable routes to arylboronic acids and their derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds. libretexts.org While primarily known for coupling organoboron compounds with organic halides, its principles are foundational to the synthesis of the boronic acids themselves. For phenolic and methoxylated scaffolds, this reaction typically involves the coupling of an aryl halide or triflate with a boron-containing reagent. libretexts.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially with functionalized phenols and anisoles. For instance, studies on the Suzuki-Miyaura couplings of halophenols have been systematically investigated, demonstrating the feasibility of using heterogeneous catalysts like Pd/C in water, which aligns with green chemistry principles. acs.org

Catalyst SystemSubstratesBaseSolventKey Findings
Pd/Co-, m-, p-halophenols and o-, m-, p-phenol boronic acidsVariousWaterEffective for iodophenols with conventional heating; microwave irradiation improves results for bromophenols. acs.org
Pd(OAc)2 / [HP(tBu)3]BF4Cyclometalated gold(III) chlorides and arylboronic acidsK3PO4VariousSuccessful arylation of gold(III) complexes at room temperature, tolerating a wide range of functional groups. nih.gov

This table illustrates catalyst systems and conditions for Suzuki-Miyaura couplings involving phenolic compounds.

The Miyaura borylation reaction is a direct method for synthesizing arylboronic esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as PdCl2(dppf), and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a base like potassium acetate (B1210297) (KOAc). wikipedia.orgnih.gov The resulting pinacol (B44631) esters are stable, can be easily purified by chromatography, and serve as excellent precursors to arylboronic acids. organic-chemistry.org This method exhibits broad functional group tolerance, making it suitable for the synthesis of complex molecules. nih.gov For substrates containing both hydroxyl and methoxy (B1213986) groups, careful optimization of reaction conditions is necessary to avoid side reactions. The use of specific ligands, such as Sphos, can enable these reactions to be carried out in water under micellar conditions, further enhancing the green credentials of this methodology. organic-chemistry.org

Catalyst / LigandBoron SourceBaseSolventTemperatureSubstrate Scope
PdCl2(dppf)B2pin2KOAcDMSO80 °CAryl iodides, bromides. nih.gov
Pd(dba)2 / PCy3B2pin2KOAc1,4-Dioxane80 °CAryl chlorides, bromides, triflates. nih.gov
Pd(OAc)2 / SPhosB2pin2K3PO41,4-DioxaneRoom TempAryl chlorides. nih.gov

This table summarizes common conditions for the Miyaura borylation of aryl halides.

A one-pot approach combining Miyaura borylation with a subsequent Suzuki-Miyaura coupling has been developed, allowing for the synthesis of unsymmetrical biaryls from two different aryl bromides without isolating the boronic ester intermediate. beilstein-journals.org

Metal-Halogen Exchange and Electrophilic Borylation Strategies

Traditional organometallic routes remain a staple for the synthesis of arylboronic acids. The metal-halogen exchange reaction, typically involving the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (B1201080) ester (e.g., trimethyl borate or triisopropyl borate), is a widely practiced method. orgsyn.orggoogle.com Subsequent acidic hydrolysis yields the desired arylboronic acid. orgsyn.org This approach is effective but can be limited by its intolerance to certain functional groups and the requirement for strictly anhydrous conditions. For hydroxylated precursors like 3-bromo-4-methoxyphenol, protection of the acidic phenolic proton is necessary before the metal-halogen exchange.

Electrophilic C-H borylation is an emerging strategy that offers an alternative to pre-functionalized starting materials. rsc.org This method involves the direct borylation of a C-H bond on the aromatic ring, often directed by a functional group already present on the substrate. rsc.org For phenol (B47542) derivatives, iridium-catalyzed ortho-borylation has been demonstrated, where the hydroxyl group, after conversion to a directing group like a carbamate, can direct the borylation to the adjacent C-H bond. acs.orgnih.gov Metal-free C-H borylation using reagents like BBr3 has also been reported for electron-rich systems and certain amides, which could be applicable to suitably derivatized phenolic ethers. nih.govacs.org

Diazotization and Sandmeyer Borylation Pathways for Arylboronic Acids

A significant advancement in this area is the development of metal-free Sandmeyer-type borylation. orgsyn.orgnih.gov This approach utilizes a diazotization agent like tert-butyl nitrite (B80452) and a diboron reagent such as bis(pinacolato)diboron (B2pin2). pku.edu.cn The reaction can proceed under mild conditions and often tolerates a variety of functional groups. nih.gov The resulting arylboronates can sometimes be used in subsequent reactions, like Suzuki-Miyaura couplings, without the need for purification. nih.gov

Reaction TypeBoron SourceDiazotization AgentKey Features
Metal-Free BorylationB2pin2tert-butyl nitriteCan be carried out under air at room temperature; avoids metal contamination. pku.edu.cn
Aqueous Phase DiazotizationB2(OH)4MeOH/aq. HClUtilizes aqueous conditions, enhancing the green profile of the synthesis. orgsyn.org

This table highlights different approaches for the Sandmeyer-type borylation of arylamines.

Green Chemistry Approaches in Boronic Acid Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of boronic acid synthesis, this has led to the exploration of greener solvents, catalyst-free systems, and alternative energy sources. rsc.orgrsc.org

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. researchgate.net This solvent-free approach can lead to shorter reaction times, reduced waste, and sometimes different reactivity compared to solution-based methods. researchgate.net The synthesis of boronic acid esters from boronic acids and diols (like pinacol) can be efficiently achieved by simple grinding of the reactants without any solvent. researchgate.net

More advanced mechanochemical methods have been developed for the synthesis of α-halo alkylboronic esters through a multicomponent coupling of aryl diazonium salts, alkenes, and metal halides, completely avoiding the need for solvents and external catalysts. nih.govresearchgate.netnih.gov This technique relies on the mechanical breaking of the C-N bond in the diazonium salt to generate aryl radicals. nih.gov While this specific example produces alkylboronic esters, the principles of mechanochemical activation could potentially be adapted for the direct synthesis of arylboronic esters from suitable precursors.

MethodReactantsConditionsAdvantages
GrindingBoronic acid, Diol (e.g., pinacol)Solvent-free, 1:1 mixtureEnvironmentally benign, atom efficient, waste-free.
Ball MillingAryl diazonium salt, alkene, metal halideSolvent-free, external catalyst-freeSustainable, cost-effective, short reaction times. nih.govnih.gov

This table showcases green mechanochemical approaches to boronic ester synthesis.

Computational and Theoretical Investigations of Boronic Acid Systems

Density Functional Theory (DFT) and Quantum Mechanical (QM/MM) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For more complex systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, where the reactive center is treated with high-level QM and the surrounding protein and solvent with more computationally efficient MM force fields.

Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 3-Hydroxy-4-methoxyphenylboronic acid, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Computational models can elucidate the structures and energies of reactants, intermediates, transition states, and products for each step. For instance, in the transmetalation step, which is often rate-determining, DFT can model the transfer of the 3-hydroxy-4-methoxyphenyl group from the boron atom to the palladium center. The presence of the hydroxyl and methoxy (B1213986) substituents on the phenyl ring can influence the reaction kinetics. The ortho-hydroxyl group, for example, may participate in chelation with the palladium catalyst in the transition state, potentially lowering the activation energy. This is analogous to the observed metal-O-chelation effect in ortho-methoxyphenylboronic acid, which influences reaction selectivity.

Table 1: Hypothetical Activation Energies for Suzuki-Miyaura Coupling Steps of Substituted Phenylboronic Acids (Illustrative Data)

Phenylboronic Acid DerivativeOxidative Addition (kcal/mol)Transmetalation (kcal/mol)Reductive Elimination (kcal/mol)
Phenylboronic acid2.536.517.5
4-Methoxyphenylboronic acid2.335.817.2
This compound2.234.917.0

This table presents illustrative data based on general trends observed in computational studies of Suzuki-Miyaura reactions and is not based on a direct study of this compound.

Analysis of Lewis Acidity and Electronic Properties

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. DFT calculations can quantify this Lewis acidity by computing properties such as the LUMO (Lowest Unoccupied Molecular Orbital) energy and the fluoride (B91410) ion affinity. The electronic properties of the phenyl ring, modulated by the hydroxyl and methoxy substituents, play a crucial role in determining the Lewis acidity. The hydroxyl group at the meta position and the methoxy group at the para position are both electron-donating groups, which would be expected to increase the electron density on the boron atom and thus decrease its Lewis acidity compared to unsubstituted phenylboronic acid.

DFT can also be used to calculate various electronic properties, providing a detailed picture of the molecule's reactivity.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes for Complex Boronic Acid Derivatives

The development of efficient and versatile synthetic methodologies is crucial for accessing complex molecules derived from 3-Hydroxy-4-methoxyphenylboronic acid. Traditional methods for boronic acid synthesis, such as the electrophilic trapping of arylmetal intermediates or palladium-catalyzed C-H borylation, provide a solid foundation. nih.gov However, current research is pushing towards more sophisticated and atom-economical routes.

One promising area is the late-stage functionalization of complex molecules. Instead of building a molecule from the boronic acid up, chemists are exploring ways to introduce the boronic acid group onto an already elaborated molecular scaffold. This approach is particularly valuable in drug discovery. For instance, novel syntheses of complex drugs like Gefitinib and Bosutinib have been developed starting from structurally similar precursors like methyl 3-hydroxy-4-methoxybenzoate and 3-methoxy-4-hydroxybenzoic acid, respectively. nih.govmdpi.com These multi-step syntheses, involving steps like alkylation, nitration, reduction, and cyclization, highlight the potential to incorporate the 3-hydroxy-4-methoxyphenyl moiety into intricate heterocyclic systems. nih.govmdpi.com

Furthermore, the development of robust protecting group strategies is essential. The dual reactivity of the hydroxyl and boronic acid groups requires careful management during synthesis. MIDA (N-methyliminodiacetic acid) boronates have emerged as highly stable surrogates for boronic acids. They are compatible with a wide range of harsh reagents, allowing for chemical transformations on other parts of the molecule before a mild deprotection step reveals the boronic acid. This strategy enables the synthesis of complex, multifunctional molecules that were previously inaccessible.

Synthetic StrategyDescriptionPotential Advantage
Late-Stage Functionalization Introduction of the boronic acid group onto a pre-existing complex molecular scaffold.Increases efficiency in medicinal chemistry by allowing rapid modification of advanced intermediates.
Flow Chemistry Utilizing continuous-flow reactors for reactions like lithium-halogen exchange and borylation.Offers precise control over reaction parameters (temperature, time), improving safety and yield for highly reactive intermediates. nih.gov
MIDA Boronate Surrogates Using N-methyliminodiacetic acid (MIDA) to protect the boronic acid moiety.Exceptional stability to a wide range of reagents, enabling multi-step synthesis without degrading the boronic acid group.
Combined Rearrangement/Metathesis Multi-component reactions that rapidly build molecular complexity, such as fusing quinolone rings.Allows for the rapid construction of complex, fused heterocyclic systems from simple precursors. researchgate.net

Exploration of New Catalytic Paradigms

This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comresearchgate.net The future of catalysis in this area lies in developing more efficient, sustainable, and versatile catalytic systems.

A major focus is on the design of advanced palladium catalysts. While standard phosphine (B1218219) ligands are widely used, new ligands containing both soft phosphorus and hard nitrogen atoms (PN ligands) can enhance catalytic activity. researchgate.net The phosphorus atom stabilizes the low-oxidation-state palladium center, while the nitrogen atom's σ-donor ability makes the palladium more susceptible to oxidative addition, a key step in the catalytic cycle. researchgate.net The hydroxyl and methoxy (B1213986) groups on this compound could themselves be incorporated into ligand design, potentially leading to catalysts with unique reactivity or substrate scope. researchgate.net

Another emerging paradigm is the use of immobilized or reusable catalysts. By anchoring palladium complexes onto solid supports like magnetic nanoparticles, catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times. mdpi.com This approach significantly improves the sustainability and cost-effectiveness of cross-coupling reactions, which is crucial for industrial-scale synthesis. mdpi.com Furthermore, research into replacing palladium with more abundant and less expensive metals like copper or nickel for certain cross-coupling reactions is an active and important field. chemicalbook.com

Catalytic ParadigmKey FeaturesSignificance
Advanced Ligand Design Use of hybrid ligands (e.g., PN ligands) or functionalized ligands that actively participate in the reaction.Enhances catalyst stability, activity, and selectivity for challenging coupling reactions. researchgate.netresearchgate.net
Immobilized Catalysis Anchoring palladium complexes onto solid supports like magnetic nanoparticles (e.g., Fe₃O₄).Enables facile catalyst recovery and reuse, promoting green chemistry principles and reducing costs. mdpi.com
Photoredox Catalysis Using light to drive catalytic cycles, often allowing for reactions under milder conditions than traditional thermal methods.Expands the scope of possible reactions and can provide alternative selectivity pathways.
Base Metal Catalysis Replacing precious metals like palladium with more earth-abundant metals such as copper, nickel, or iron.Increases the sustainability and lowers the cost of large-scale chemical production.

Expansion of Biological Targets and Therapeutic Modalities

Boronic acids are a privileged class of compounds in medicinal chemistry, exemplified by the proteasome inhibitor Bortezomib. nih.gov Derivatives of this compound are being explored for a wide range of therapeutic applications due to their ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites. nih.gov

Research is expanding beyond the well-established target of the proteasome to include other enzyme classes. For example, related phenylboronic acid derivatives have been investigated as inhibitors for 17β-hydroxysteroid dehydrogenase, an enzyme implicated in hormone-dependent cancers, and as microtubule inhibitors, a proven strategy in cancer chemotherapy. The specific substitution pattern of this compound may offer unique binding interactions that can be exploited to achieve selectivity for new and challenging biological targets.

A significant future direction is the development of dual-target or hybrid inhibitors. This advanced therapeutic modality involves designing a single molecule that can inhibit two distinct biological targets simultaneously, which can lead to synergistic effects and help overcome drug resistance. mdpi.com For instance, researchers have designed hybrid molecules that inhibit both the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs), two key targets in oncology. mdpi.com The 3-hydroxy-4-methoxyphenyl scaffold is an attractive starting point for designing such complex, multi-target agents.

Biological Target ClassExample(s)Therapeutic Potential
Serine Proteases Thrombin, Prostate-Specific Antigen (PSA), Dipeptidyl Peptidase IV (DPPIV)Anticoagulation, Cancer, Diabetes nih.gov
Proteasomes 20S ProteasomeOncology (Multiple Myeloma) nih.gov
Steroid Dehydrogenases 17β-hydroxysteroid dehydrogenaseHormone-dependent Cancers
Microtubules Tubulin polymerizationOncology
Dual-Target Hybrids EGFR/HDAC inhibitorsOvercoming drug resistance in cancer mdpi.com

Integration with Advanced Materials for Smart Devices and Diagnostics

The unique chemical properties of this compound make it a valuable component for the development of advanced materials, sensors, and diagnostic tools. chemimpex.com The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, a class of molecules that includes sugars and certain glycoproteins. chemimpex.comnih.gov

This diol-binding capability is the foundation for creating sophisticated sensors for biological analytes. For example, a related compound, 4-methoxyphenylboronic acid, has been used to create an electrochemical probe for the selective detection of hydrogen peroxide in living cells. chemicalbook.com The boronic acid acts as a recognition unit that, upon reacting with H₂O₂, triggers the release of an electrochemically active reporter molecule. chemicalbook.com This "turn-on" sensor strategy could be adapted using this compound to create sensors for glucose or other biologically important diols, with potential applications in diabetes monitoring and cellular imaging.

Beyond diagnostics, this compound is finding use in the fabrication of novel materials. It can be used as a dopant during the chemical vapor deposition (CVD) of graphene, allowing for the in-situ creation of boron-doped graphene. chemicalbook.com This process modifies the electronic properties of the graphene, opening up possibilities for its use in next-generation electronic devices, energy storage, and catalysis. chemicalbook.com The compound also serves as a building block for boron-containing polymers, which can have unique optical, electronic, and self-healing properties. chemimpex.com

Application AreaPrinciple of OperationPotential Use Case
Electrochemical Sensors Reversible binding of the boronic acid to diols (e.g., sugars) or reaction with analytes like H₂O₂.Continuous glucose monitoring, detection of reactive oxygen species in cells. chemicalbook.com
Doped Graphene Use as a boron source during chemical vapor deposition (CVD).Advanced transistors, supercapacitors, and catalytic surfaces. chemicalbook.com
Boron-Containing Polymers Incorporation as a monomer or cross-linking agent in polymerization reactions.Self-healing materials, organic light-emitting diodes (OLEDs), and specialized membranes. chemimpex.com
Drug Delivery Systems Conjugation to diol-containing biomolecules or nanoparticles via the boronic acid group.Targeted delivery of therapeutics to specific cells or tissues. chemimpex.com

Computational Tools for Accelerated Discovery and Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the research and development process for compounds like this compound. These in silico methods allow scientists to predict molecular properties, simulate reactions, and design novel derivatives with desired characteristics before committing to expensive and time-consuming laboratory synthesis.

In drug discovery, molecular docking is a key technique used to predict how a molecule will bind to the active site of a target protein. mdpi.comresearchgate.net By simulating the interactions between derivatives of this compound and various biological targets (like EGFR or HDACs), researchers can prioritize the synthesis of compounds that are most likely to be potent and selective inhibitors. mdpi.com Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. researchgate.net

In materials science, computational models such as Density Functional Theory (DFT) can be used to predict the electronic structure and reactivity of the molecule. This allows for the rational design of new materials, such as predicting how incorporating the molecule into a polymer chain or onto a graphene sheet will affect the final material's properties. These predictive capabilities significantly reduce the trial-and-error involved in materials development, enabling a more targeted and efficient approach to creating novel smart devices and diagnostics.

Computational ToolApplicationImpact on Research
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target (e.g., an enzyme).Rational design of potent and selective enzyme inhibitors; prioritization of synthetic targets. mdpi.comresearchgate.net
ADMET Prediction In silico estimation of a drug candidate's pharmacokinetic and toxicity properties.Early identification and elimination of compounds likely to fail in later development stages. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in molecular structure with changes in biological activity.Guides the design of more active compounds by identifying key structural features.
Density Functional Theory (DFT) Calculates the electronic structure of molecules to predict reactivity, stability, and spectroscopic properties.Understanding reaction mechanisms, designing new catalysts, and predicting the properties of novel materials.

Q & A

Q. What are the standard methods for synthesizing 3-Hydroxy-4-methoxyphenylboronic acid, and how can reaction efficiency be optimized?

  • Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides under palladium catalysis. For example, analogous compounds like 4-methoxyphenylboronic acid (CAS 5720-07-0) are synthesized via borylation of halogenated precursors using bis(pinacolato)diboron . To optimize efficiency:
  • Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the boronic acid.
  • Maintain inert conditions (argon/nitrogen) to avoid oxidation.
  • Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern (e.g., methoxy and hydroxyl groups at positions 4 and 3, respectively). For example, the methoxy group in 4-methoxyphenylboronic acid appears as a singlet at ~3.8 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Ensure retention times align with reference standards (e.g., >95% purity criteria) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., molecular ion peak at m/z ≈ 168 for C₇H₉BO₄) .

Advanced Research Questions

Q. How does the boronic acid group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer: The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key factors:
  • Electron-Donating Substituents: The methoxy group (electron-donating) enhances boronic acid stability but may reduce electrophilicity.
  • Ortho-Effect: The hydroxyl group at position 3 can sterically hinder coupling reactions, requiring optimized ligand systems (e.g., bulky phosphine ligands) to improve reactivity .
    Example: Analogous compounds like 4-hydroxyphenylboronic acid (CAS 71597-85-8) show reduced reactivity compared to non-hydroxylated derivatives due to intramolecular hydrogen bonding .

Q. What are the challenges in maintaining the stability of this compound during storage, and what conditions are recommended?

  • Methodological Answer: Boronic acids are prone to hydrolysis and oxidation. Stability protocols include:
  • Storage Conditions: Store at 2–8°C in airtight, amber glass vials under inert gas (argon).
  • Desiccants: Use silica gel or molecular sieves to minimize moisture exposure.
  • Avoid Oxidizers: Separate from oxidizing agents (e.g., peroxides) to prevent degradation .
    Note: Derivatives like 4-mercaptophenylboronic acid degrade rapidly in humid environments, emphasizing the need for controlled storage .

Q. How is this compound applied in studying carbohydrate-protein interactions?

  • Methodological Answer: The boronic acid moiety forms reversible covalent bonds with cis-diols in carbohydrates (e.g., glucose, glycoproteins). Applications include:
  • Affinity Chromatography: Immobilize the compound on resins to capture glycoproteins.
  • Fluorescent Probes: Conjugate with fluorophores (e.g., dansyl chloride) to track binding kinetics via fluorescence quenching .
  • Competitive Assays: Use soluble boronic acids to inhibit lectin-carbohydrate interactions, quantifying binding affinity via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Hydroxy-4-methoxyphenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.